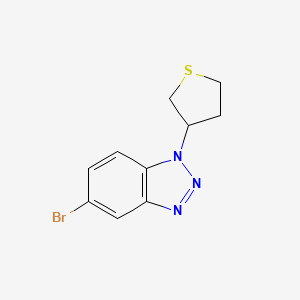
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolan ring in its structure makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,3-benzotriazole and 3-bromothiophene.
Bromination: The benzotriazole is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Cyclization: The brominated benzotriazole is then reacted with thiophene under specific conditions to form the thiolan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiolan ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Agents like sodium borohydride can be used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzotriazoles can be formed.
Oxidation Products: Oxidation of the thiolan ring can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Probes: Used in the development of probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Antimicrobial Activity: Evaluated for its activity against various microorganisms.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in metals.
UV Stabilizers: Incorporated into materials to protect against UV degradation.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiolan ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzofuran
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzothiazole
Comparison:
- Structural Differences: The presence of different heteroatoms (oxygen, sulfur, nitrogen) in the ring structures.
- Reactivity: Variations in reactivity due to the different electronic effects of the heteroatoms.
- Applications: Each compound may have unique applications based on its specific properties.
Propriétés
Formule moléculaire |
C10H10BrN3S |
|---|---|
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
5-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
Clé InChI |
YYJMNYGIVSSHTF-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
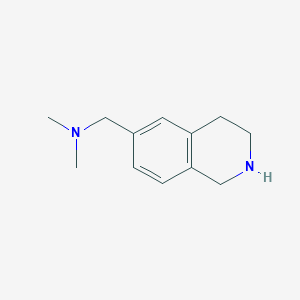
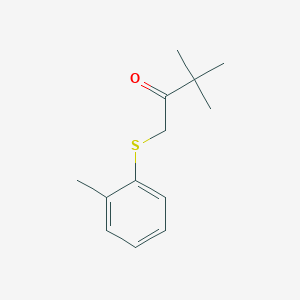

![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
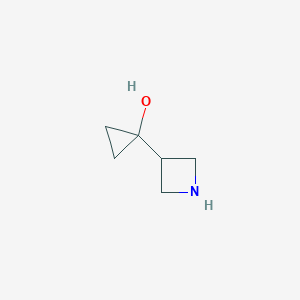
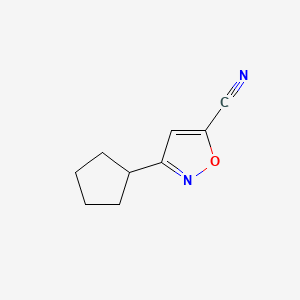
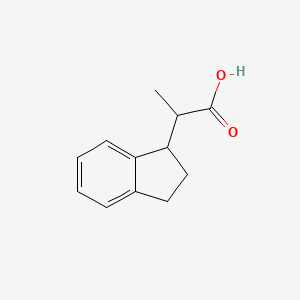
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
